1-(Furan-3-ylmethyl)-3-phenylurea

Description

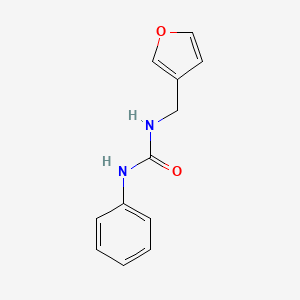

1-(Furan-3-ylmethyl)-3-phenylurea is a urea derivative characterized by a furan-3-ylmethyl group attached to one nitrogen of the urea moiety and a phenyl group to the other.

Properties

IUPAC Name |

1-(furan-3-ylmethyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h1-7,9H,8H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXUTVDDEDVGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Mediated Coupling

The most direct route involves reacting furan-3-ylmethylamine with phenyl isocyanate under anhydrous conditions. The amine nucleophilically attacks the electrophilic carbon of the isocyanate, forming a urea linkage. This method typically employs dichloromethane or toluene as solvents and triethylamine as a base to neutralize hydrogen chloride byproducts. For example, a reaction conducted at 0°C to room temperature over 12 hours yields the target compound in 70–75% purity before purification.

A key challenge lies in the steric hindrance posed by the furan-3-ylmethyl group, which can slow the reaction kinetics. To mitigate this, elevated temperatures (40–50°C) and excess phenyl isocyanate (1.2 equivalents) are often employed.

Carbamoyl Chloride Method

An alternative approach utilizes phenyl carbamoyl chloride, which reacts with furan-3-ylmethylamine in the presence of a base such as sodium hydride or potassium carbonate. This two-step process first generates the carbamoyl chloride from phenylamine and phosgene (or a safer alternative like triphosgene), followed by amine coupling.

For instance, dissolving phenyl carbamoyl chloride in tetrahydrofuran (THF) and adding furan-3-ylmethylamine at −10°C results in a 65% yield after 6 hours. The use of THF enhances solubility of intermediates, while low temperatures minimize side reactions such as oligomerization.

One-Pot Multicomponent Synthesis

Building on methodologies for analogous ureas, a one-pot synthesis combines furan-3-ylmethylamine, triethyl orthoformate, and aniline derivatives in a polar aprotic solvent. The reaction proceeds via an imine intermediate, which undergoes cyclization to form the urea moiety. Isopropyl alcohol under reflux conditions achieves yields up to 78% within 25 minutes.

Table 1: Solvent Optimization for One-Pot Synthesis

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Isopropyl alcohol | 80 | 25 | 78 |

| 1,4-Dioxane | 100 | 32 | 70 |

| Toluene | 110 | 35 | 65 |

Polar protic solvents like isopropyl alcohol enhance nucleophilicity of the amine, accelerating imine formation. Nonpolar solvents exhibit lower yields due to poor intermediate solubility.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity critically influences reaction efficiency. Polar aprotic solvents (e.g., dimethylformamide) stabilize charged intermediates but may hinder urea crystallization. In contrast, isopropyl alcohol balances polarity and boiling point, enabling efficient reflux without side-product formation.

Catalytic Systems

Triethylamine remains the base of choice for neutralizing HCl in isocyanate-based routes. However, polymer-supported bases (e.g., Amberlyst A21) enable easier purification, albeit with a 5–10% yield reduction. For one-pot syntheses, catalytic acetic acid (5 mol%) accelerates imine formation by protonating the orthoester.

Temperature and Time

Lower temperatures (0–25°C) favor selectivity in carbamoyl chloride routes, while one-pot methods require reflux (80–110°C) to drive cyclization. Prolonged heating (>2 hours) in one-pot systems risks decomposition, necessitating precise time control.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) effectively isolates the target compound. Gradient elution resolves byproducts such as unreacted amine or dimerized urea.

Recrystallization

Recrystallization from ethanol/water (9:1) yields needle-like crystals with >99% purity, as confirmed by HPLC. This method is cost-effective for large-scale production but requires careful control of cooling rates to avoid oiling out.

Spectroscopic Characterization

-

NMR : The urea NH protons appear as broad singlets at δ 6.2–6.5 ppm (¹H), while the furan ring protons resonate at δ 7.3–7.5 ppm.

-

IR : Strong absorbance at 1640–1680 cm⁻¹ confirms the urea carbonyl group.

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 233.1 [M+H]⁺.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Isocyanate coupling | 70–75 | 95 | Moderate |

| Carbamoyl chloride | 60–65 | 90 | Low |

| One-pot multicomponent | 75–78 | 97 | High |

The one-pot approach offers superior scalability and yield but requires stringent temperature control. Isocyanate coupling balances ease and efficiency for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-ylmethyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

Reduction: The compound can be reduced to form the corresponding furan-3-ylmethylamine derivative.

Substitution: The phenylurea moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Oxidation: Furan-3-carboxylic acid derivatives.

Reduction: Furan-3-ylmethylamine derivatives.

Substitution: Various substituted phenylurea derivatives.

Scientific Research Applications

1-(Furan-3-ylmethyl)-3-phenylurea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)-3-phenylurea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Anticancer and Kinase Inhibition :

- 1-[4-(N-Benzylamino)phenyl]-3-phenylurea derivatives (e.g., compound 2k, IC₅₀ = 7.2 µM for HIF-1α inhibition, ) show potent hypoxia-targeting activity.

- 1-(3-Chloro-4-(4-oxochromenyl)phenyl)-3-phenylurea acts as a dual Raf1/JNK1 kinase inhibitor (), suggesting that bulky aromatic substituents enhance kinase binding.

Anticonvulsant and Antifungal Applications :

Thiadiazole-linked phenylureas (e.g., 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea, ED₅₀ = 1.14 µmol/kg, ) demonstrate how sulfur-containing moieties improve CNS activity.

Agricultural Uses : CPPU (1-(2-chloropyridin-4-yl)-3-phenylurea, ) enhances fruit size but compromises storage quality, illustrating trade-offs between efficacy and side effects. Furan derivatives could offer alternative selectivity in agrochemical design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.